1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one is a synthetic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, 1-acryloyl-2-methylpyrrolidine . This compound belongs to the class of cathinones, which are known for their stimulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of 2-methylpyrrolidine with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain . This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Another cathinone derivative with similar stimulant properties.
Mephedrone: A synthetic stimulant that shares structural similarities with 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methylpyrrolidine ring differentiates it from other cathinones, influencing its potency and duration of action .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-3-7(10)8(2)5-4-6-9-8/h3,9H,1,4-6H2,2H3 |
InChI Key |
GOKNVNCTROXCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)C=C |
Origin of Product |
United States |
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